molecular formula C14H18O3S B14514764 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate CAS No. 62738-27-6

4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate

Cat. No.: B14514764
CAS No.: 62738-27-6
M. Wt: 266.36 g/mol
InChI Key: CBOURNMATMAOSV-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate is an organic compound that features a benzylsulfanyl group attached to a 2-methyl-3-oxobutan-2-yl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate typically involves the reaction of benzyl mercaptan with 2-methyl-3-oxobutan-2-yl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl chloride
  • 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl bromide
  • 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl iodide

Uniqueness

4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate is unique due to its acetate group, which can undergo hydrolysis to release acetic acid. This property can be exploited in various chemical and biological applications, making it distinct from its halide counterparts.

Properties

CAS No.

62738-27-6

Molecular Formula

C14H18O3S

Molecular Weight

266.36 g/mol

IUPAC Name

(4-benzylsulfanyl-2-methyl-3-oxobutan-2-yl) acetate

InChI

InChI=1S/C14H18O3S/c1-11(15)17-14(2,3)13(16)10-18-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3

InChI Key

CBOURNMATMAOSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C(=O)CSCC1=CC=CC=C1

Origin of Product

United States

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